rac-tert-butyl N-[(1R,2R,4S,6S)-6-aminobicyclo[2.2.1]heptan-2-yl]carbamate hydrochloride
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Overview
Description
rac-tert-butyl N-[(1R,2R,4S,6S)-6-aminobicyclo[2.2.1]heptan-2-yl]carbamate hydrochloride is a chemical compound with a complex structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its bicyclic heptane structure, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl N-[(1R,2R,4S,6S)-6-aminobicyclo[2.2.1]heptan-2-yl]carbamate hydrochloride typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a bicyclic heptane derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
rac-tert-butyl N-[(1R,2R,4S,6S)-6-aminobicyclo[2.2.1]heptan-2-yl]carbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, but they typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol .
Scientific Research Applications
rac-tert-butyl N-[(1R,2R,4S,6S)-6-aminobicyclo[2.2.1]heptan-2-yl]carbamate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-tert-butyl N-[(1R,2R,4S,6S)-6-aminobicyclo[2.2.1]heptan-2-yl]carbamate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- rac-tert-butyl N-[(1R,2R,4R)-5-oxobicyclo[2.2.1]heptan-2-yl]carbamate
- rac-tert-butyl N-[(1R,2R,4S)-1-aminobicyclo[2.2.1]heptan-2-yl]carbamate
- rac-tert-butyl (1R,2S,4S)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate
Uniqueness
rac-tert-butyl N-[(1R,2R,4S,6S)-6-aminobicyclo[2.2.1]heptan-2-yl]carbamate hydrochloride is unique due to its specific stereochemistry and the presence of the tert-butyl carbamate group.
Properties
Molecular Formula |
C12H23ClN2O2 |
---|---|
Molecular Weight |
262.77 g/mol |
IUPAC Name |
tert-butyl N-[(1R,2R,4S,6S)-6-amino-2-bicyclo[2.2.1]heptanyl]carbamate;hydrochloride |
InChI |
InChI=1S/C12H22N2O2.ClH/c1-12(2,3)16-11(15)14-10-6-7-4-8(10)9(13)5-7;/h7-10H,4-6,13H2,1-3H3,(H,14,15);1H/t7-,8+,9-,10+;/m0./s1 |
InChI Key |
IPZIWRFTVSWHEE-XXEQPJGYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H]2C[C@@H]1[C@H](C2)N.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CC1C(C2)N.Cl |
Origin of Product |
United States |
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